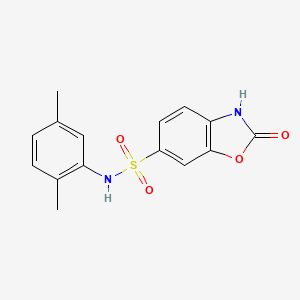![molecular formula C16H25NO B5763787 2-[benzyl(cyclohexylmethyl)amino]ethanol](/img/structure/B5763787.png)
2-[benzyl(cyclohexylmethyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Benzyl(cyclohexylmethyl)amino]ethanol, also known as BCAE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-[benzyl(cyclohexylmethyl)amino]ethanol has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and material science. In medicine, 2-[benzyl(cyclohexylmethyl)amino]ethanol has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
In pharmacology, 2-[benzyl(cyclohexylmethyl)amino]ethanol has been investigated as a potential drug candidate due to its ability to interact with various receptors in the central nervous system. It has also been studied for its potential use in drug delivery systems and as a molecular probe for imaging studies.
In material science, 2-[benzyl(cyclohexylmethyl)amino]ethanol has been investigated for its potential use as a surfactant, emulsifier, and stabilizer in various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-[benzyl(cyclohexylmethyl)amino]ethanol is not fully understood. However, it is believed to interact with various receptors in the central nervous system, including the dopamine receptors, serotonin receptors, and adrenergic receptors. It may also inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[benzyl(cyclohexylmethyl)amino]ethanol has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[benzyl(cyclohexylmethyl)amino]ethanol in lab experiments is its ability to interact with various receptors in the central nervous system, which makes it a potential drug candidate for various neurological disorders. However, one of the limitations of using 2-[benzyl(cyclohexylmethyl)amino]ethanol is its potential toxicity, which needs to be carefully evaluated in future studies.
Direcciones Futuras
There are several future directions for the study of 2-[benzyl(cyclohexylmethyl)amino]ethanol. One of the future directions is to investigate its potential use as a drug candidate for various neurological disorders. Another future direction is to study its potential use as a molecular probe for imaging studies. Additionally, future studies should focus on evaluating the toxicity of 2-[benzyl(cyclohexylmethyl)amino]ethanol and its potential side effects.
Métodos De Síntesis
The synthesis method of 2-[benzyl(cyclohexylmethyl)amino]ethanol involves the reaction of benzylamine, cyclohexylmethylamine, and ethylene oxide in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Propiedades
IUPAC Name |
2-[benzyl(cyclohexylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1,3-4,7-8,16,18H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWUHDHJWWDPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(CCO)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(cyclohexylmethyl)amino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5763705.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride](/img/structure/B5763713.png)



![3-{4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5763740.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5763773.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5763793.png)
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5763798.png)
![2-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5763804.png)
![methyl 1-[(cyclohexylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5763806.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5763814.png)
